5-Ethynyluracil (GW776C85) is a synthetic compound recognized primarily for its role as a potent inhibitor of dihydropyrimidine dehydrogenase, an enzyme that plays a crucial role in the metabolism of pyrimidine compounds, particularly in the degradation of 5-fluorouracil. This inhibition enhances the therapeutic efficacy of 5-fluorouracil, a widely used chemotherapeutic agent, by increasing its bioavailability and reducing its toxicity .
5-Ethynyluracil is classified as a small molecule and belongs to the family of uracil analogs. Its chemical structure allows it to interact effectively with biological systems, particularly in oncology. The compound is also known by other names, including Eniluracil and Compound 776C85, and has been under development for various cancer treatments .
The synthesis of 5-Ethynyluracil involves several key steps:
While detailed industrial production methods are proprietary, they generally involve scaling up laboratory synthesis processes. This includes optimizing reaction conditions, utilizing industrial-grade reagents, and implementing large-scale purification techniques to maintain consistent quality and yield .
The molecular formula for 5-Ethynyluracil is , with a molecular weight of approximately 138.12 g/mol. Its structure can be described as follows:
These identifiers reflect the compound's unique arrangement of atoms and functional groups .
The following table summarizes key structural data for 5-Ethynyluracil:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 138.12 g/mol |
Melting Point | 320 °C (decomposes) |
Density | 1.39 g/cm³ |
5-Ethynyluracil participates in various chemical reactions:
From these reactions, substituted uracil derivatives and triazole derivatives can be synthesized .
The mechanism by which 5-Ethynyluracil operates involves its irreversible inhibition of dihydropyrimidine dehydrogenase. By covalently binding to cysteine residues in the active site of this enzyme, it effectively prevents the degradation of 5-fluorouracil. This action leads to increased levels of 5-fluorouracil in circulation, enhancing its therapeutic effects while minimizing side effects associated with rapid metabolism .
The compound exhibits stability under normal conditions but may undergo specific reactions when exposed to reactive nucleophiles or catalysts. Its solubility characteristics are typical for heterocyclic compounds containing nitrogen and oxygen .
5-Ethynyluracil has significant applications in scientific research and medicine:
CAS No.: 4682-03-5
CAS No.: 11002-90-7
CAS No.: 3562-75-2
CAS No.: 14680-51-4
CAS No.: 54061-45-9